1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one is a complex organic compound notable for its diverse structural components, including a piperazine ring and a pyrazole moiety. Its molecular formula is C21H26N6O, and it has a molecular weight of approximately 394.48 g/mol. This compound is primarily used in scientific research, particularly in medicinal chemistry, due to its potential biological activities.
This compound belongs to the class of piperazine derivatives. Piperazines are known for their wide-ranging pharmacological activities and serve as fundamental building blocks in drug development.
The synthesis of 1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one typically involves multi-step synthetic routes. A common method includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
The molecular structure of 1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one can be represented using various structural formulas:
InChI=1S/C21H26N6O/c22-14-7-8-15(9-14)30(18-24)20(25)21(26)27(28)19(18)17(23)16(29)10/h7-10H,11-13H2,1-6H3,(H,24,25)
This representation provides insight into the connectivity of atoms within the molecule.
The compound has a complexity rating indicating its intricate structure. Its exact mass is calculated at approximately 394.48 g/mol .
The compound can undergo several chemical reactions typical for piperazine and pyrazole derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for this compound is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as receptors or enzymes.
Research indicates that modifications to either the piperazine or pyrazole components can significantly alter biological activity and selectivity .
Some physical properties include:
Key chemical properties include:
Relevant data regarding melting point and boiling point are often determined experimentally during characterization .
The primary applications of 1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(4-methoxyphenyl)ethan-1-one include:
Research continues into optimizing this compound's structure for improved efficacy and reduced side effects in therapeutic applications .
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: